2-Hydroxy-5-(4-methylsulfonylphenyl)nicotinic acid
Description
2-Hydroxy-5-(4-methylsulfonylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO4S It is a derivative of nicotinic acid, featuring a hydroxy group at the second position and a 4-methylsulfonylphenyl group at the fifth position on the pyridine ring
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-20(18,19)10-4-2-8(3-5-10)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOKLKSWACQICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688189 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-89-6 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2-dihydro-5-[4-(methylsulfonyl)phenyl]-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262004-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-methylsulfonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylsulfonylbenzene to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group, which is then diazotized and coupled with a pyridine derivative to form the desired product. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of 2-Hydroxy-5-(4-methylsulfonylphenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to accelerate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-methylsulfonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-oxo-5-(4-methylsulfonylphenyl)nicotinic acid.
Reduction: Formation of 2-hydroxy-5-(4-methylsulfanylphenyl)nicotinic acid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-5-(4-methylsulfonylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(4-methylphenyl)nicotinic acid: Lacks the sulfonyl group, which may result in different biological activity.
2-Hydroxy-5-(4-chlorophenyl)nicotinic acid: Contains a chlorine atom instead of a methylsulfonyl group, affecting its reactivity and interactions.
2-Hydroxy-5-(4-nitrophenyl)nicotinic acid: Features a nitro group, which can significantly alter its chemical properties and biological activity.
Uniqueness
2-Hydroxy-5-(4-methylsulfonylphenyl)nicotinic acid is unique due to the presence of both a hydroxy group and a methylsulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
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